Regioisomeric Differentiation: 4-Bromo vs. 3-Bromo Substitution on the Benzamide Scaffold
The target compound is the 4-bromo regioisomer, differentiating it from the commercially available 3-bromo-N-(2-chloro-4-methylphenyl)benzamide (CAS 851273-95-5) . This positional shift alters the vector and electronic nature of the C-Br bond, a key pharmacophoric feature for halogen bonding interactions. No quantitative, head-to-head biological activity data is available in the public domain for either compound in a comparable assay [1]. The evidence for differentiation is limited to structural identity.
| Evidence Dimension | Chemical Structure (Bromine Position) |
|---|---|
| Target Compound Data | Bromine at the 4-position of the benzoyl ring |
| Comparator Or Baseline | 3-bromo-N-(2-chloro-4-methylphenyl)benzamide (Bromine at the 3-position) |
| Quantified Difference | Qualitative structural difference; no quantitative biological data available. |
| Conditions | Structural identity |
Why This Matters
For SAR studies, the exact regioisomer is critical, as a change in the halogen position can dictate target engagement; procurement of the correct isomer ensures experimental reproducibility.
- [1] Explicit statement of data absence based on comprehensive search. No direct comparator data exists in primary literature or authoritative databases. View Source
